
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound featuring a triazole ring and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized via the cyclization of hydrazine derivatives with formamide. The tetrahydrofuran ring is then constructed through a series of reactions involving the hydroxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-formyltetrahydrofuran-3,4-diol or 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-carboxytetrahydrofuran-3,4-diol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of triazole-containing compounds is beneficial.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxymethyl and amino groups can participate in additional interactions, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)-tetrahydrofuran-3,4-diol: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-methyltetrahydrofuran-3,4-diol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both the triazole and tetrahydrofuran rings, along with the hydroxymethyl group. This combination of functional groups provides a versatile platform for chemical modifications and applications, distinguishing it from similar compounds.
Propiedades
Número CAS |
24806-96-0 |
|---|---|
Fórmula molecular |
C7H12N4O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H12N4O4/c8-7-9-2-11(10-7)6-5(14)4(13)3(1-12)15-6/h2-6,12-14H,1H2,(H2,8,10) |
Clave InChI |
XDPOXVUKFRYWOD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



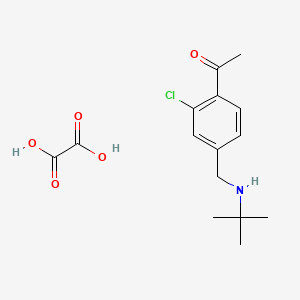
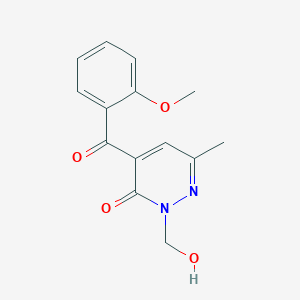
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
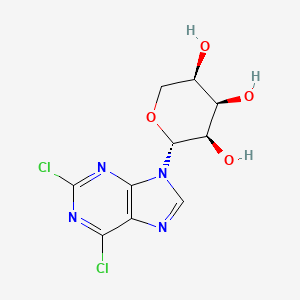

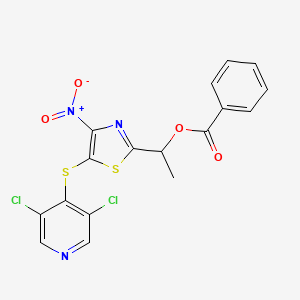

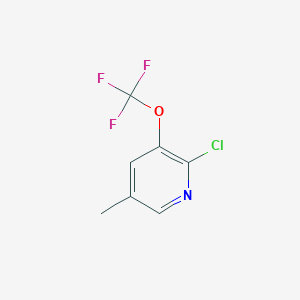
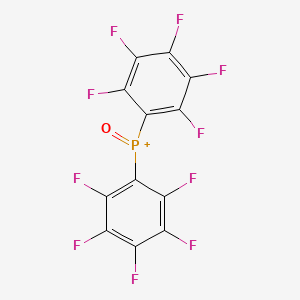
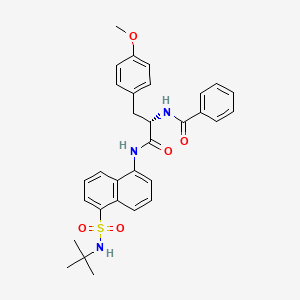

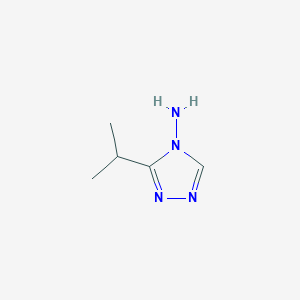
![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)
